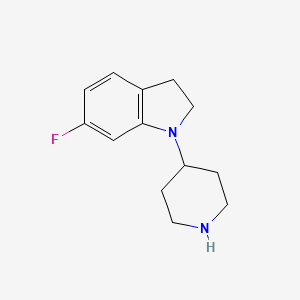

6-Fluoro-1-(piperidin-4-yl)indoline

Description

6-Fluoro-1-(piperidin-4-yl)indoline (CAS: 214614-91-2) is a fluorinated indoline derivative with a piperidin-4-yl substituent at the 1-position of the indoline core. Its molecular formula is C₁₃H₁₇FN₂ (MW: 220.29), and it is commercially available at 95% purity .

Properties

IUPAC Name |

6-fluoro-1-piperidin-4-yl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2/c14-11-2-1-10-5-8-16(13(10)9-11)12-3-6-15-7-4-12/h1-2,9,12,15H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUUDJPMHUHWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC3=C2C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Fluoro-1-(piperidin-4-yl)indoline typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and piperidine.

Reaction Conditions: The 6-fluoroindole undergoes a nucleophilic substitution reaction with piperidine in the presence of a suitable base like sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

6-Fluoro-1-(piperidin-4-yl)indoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced indoline derivatives.

Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to a variety of substituted indoline derivatives.

Scientific Research Applications

6-Fluoro-1-(piperidin-4-yl)indoline has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.

Biological Studies: It is used in biological studies to understand the interaction of indole derivatives with biological targets such as enzymes and receptors.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-(piperidin-4-yl)indoline involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like monoamine oxidase and interact with serotonin receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Core Heterocycle Modifications

- Indoline vs. Indole/Quinoline: The saturated indoline core in the target compound may enhance metabolic stability compared to aromatic indole derivatives (e.g., 6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole) .

Substituent Effects

- Fluorine vs. Chlorine: Fluorine at C6 in the target compound likely enhances electronegativity and bioavailability compared to chlorine in quinoline derivatives .

- Piperidine vs. Tetrahydropyran/Pyrrolidine: Replacing piperidine with tetrahydropyran (e.g., in 6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole) introduces an oxygen atom, improving solubility but reducing basicity . Pyrrolidine substituents (e.g., in 6-Chloro-4-piperidin-1-yl-2-pyrrolidin-1-ylquinoline) shorten the heterocycle, altering steric and electronic profiles .

Physicochemical and Conformational Considerations

- Solubility : The tetrahydropyran-substituted indole and spiro-indoline derivatives highlight how oxygen-containing rings or rigid spiro systems can improve solubility or stability.

Biological Activity

6-Fluoro-1-(piperidin-4-yl)indoline is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article provides a detailed overview of its biological activity, including receptor interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅FN₂, with a molecular weight of approximately 220.27 g/mol. The compound features a fluoro group at the 6-position of the indoline ring and a piperidine moiety at the 1-position, which contributes to its unique pharmacological profile.

Neuropharmacological Effects

Research indicates that this compound exhibits a high affinity for dopamine receptors, particularly D2 and D3 subtypes, which are implicated in various neuropsychiatric disorders such as schizophrenia and depression. Preliminary studies suggest that it may act as an antagonist or partial agonist at these receptors, potentially leading to therapeutic effects in mood and psychotic disorders.

Table 1: Binding Affinities of this compound

| Receptor Type | Binding Affinity (nM) |

|---|---|

| D2 | 5.0 |

| D3 | 3.5 |

| 5-HT1A | 10.0 |

The compound's interaction with serotonin receptors, particularly 5-HT1A, further suggests its potential for treating anxiety and depressive disorders .

Antimicrobial Activity

In addition to its neuropharmacological properties, there is emerging evidence that this compound possesses antimicrobial activity. Studies have shown that it exhibits moderate antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Streptococcus pneumoniae | 25 |

Case Study: Neuropharmacological Evaluation

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in hyperactivity associated with dopaminergic overactivity. Behavioral assessments indicated improvements in symptoms analogous to those observed in patients with schizophrenia . The compound's efficacy was compared against standard antipsychotic medications, showing a favorable side effect profile.

Case Study: Antimicrobial Efficacy

In another study focused on its antimicrobial properties, this compound was tested against clinical isolates of MRSA and E. coli. Results indicated that the compound inhibited biofilm formation effectively, suggesting its potential utility in treating chronic infections where biofilm formation is a significant concern .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.